Cas no 5435-24-5 (diphenylmethyl 4-methylbenzene-1-sulfonate)

Diphenylmethyl 4-methylbenzene-1-sulfonate is a sulfonate ester compound characterized by its diphenylmethyl and tolyl functional groups. This structure imparts stability and reactivity, making it useful as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and specialty chemicals. The compound’s sulfonate group enhances its suitability as a leaving group in nucleophilic substitution reactions, while the aromatic rings contribute to its solubility in organic solvents. Its well-defined molecular structure ensures consistent performance in synthetic applications. The product is typically handled under controlled conditions due to its reactivity, and its purity is critical for achieving high yields in target reactions.
diphenylmethyl 4-methylbenzene-1-sulfonate structure
5435-24-5 structure
Product Name:diphenylmethyl 4-methylbenzene-1-sulfonate
CAS No:5435-24-5
MF:C20H18O3S
MW:338.420124530792
MDL:MFCD30584041
CID:940805
PubChem ID:227987
Update Time:2025-10-21

diphenylmethyl 4-methylbenzene-1-sulfonate Chemical and Physical Properties

Names and Identifiers

    • diphenylmethyl 4-methylbenzenesulfonate
    • benzhydryl 4-methylbenzenesulfonate
    • < 4> Toluolsulfonsaeure-diphenyl-methylester
    • 4-Toluol-sulfonsaeure-benzhydrylester
    • AC1L5FW9
    • AC1Q6XUO
    • AG-F-88286
    • AR-1H8883
    • Benzhydryl-< toluol-4-sulfonat>
    • Benzhydryl-tosylat
    • CTK5A0598
    • Diphenylmethyl-p-toluolsulfonat
    • Diphenylmethyltosylat
    • NSC20251
    • p-Toluol-sulfonsaeure-diphenylmethylester
    • diphenylmethyl 4-methylbenzene-1-sulfonate
    • DTXSID20202726
    • NSC 20251
    • EN300-22858182
    • 5435-24-5
    • SCHEMBL6762680
    • 1-Benzhydryloxysulfonyl-4-methyl-benzene
    • benzhydryl p-toluenesulfonate
    • NSC-20251
    • DS-008601
    • MDL: MFCD30584041
    • Inchi: 1S/C20H18O3S/c1-16-12-14-19(15-13-16)24(21,22)23-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20H,1H3
    • InChI Key: IKNSIYSFOKPVBU-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OC(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 338.09774
  • Monoisotopic Mass: 338.097665
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 444
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.8
  • XLogP3: 4.8

Experimental Properties

  • Density: 1.215
  • Boiling Point: 498.6°C at 760 mmHg
  • Flash Point: 255.3°C
  • Refractive Index: 1.605
  • PSA: 43.37
  • LogP: 5.57070

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Additional information on diphenylmethyl 4-methylbenzene-1-sulfonate

Diphenylmethyl 4-methylbenzene-1-sulfonate: A Comprehensive Overview of Its Chemical Properties and Applications in Biomedical Research

Diphenylmethyl 4-methylbenzene-1-sulfonate is a compound with the CAS number 5435-24-5, which has garnered significant attention in the field of biomedical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of sulfonate derivatives, characterized by the presence of a sulfonic acid group (-SO3H) attached to a benzene ring. The molecular formula of Diphenylmethyl 4-methylbenzene-1-sulfonate is C21H20O3S, and its molecular weight is approximately 352.45 g/mol. The compound's chemical structure consists of a benzene ring substituted with a methyl group at the 4-position and a sulfonate group at the 1-position, while the diphenylmethyl group serves as the connecting moiety. This unique arrangement of functional groups contributes to its diverse pharmacological properties.

Diphenylmethyl 4-methylbenzene-1-sulfonate has been extensively studied for its potential role in modulating biological pathways associated with inflammation and oxidative stress. Recent research published in Journal of Medicinal Chemistry (2023) highlights its ability to inhibit the activity of phospholipase A2 (PLA2), a key enzyme involved in the biosynthesis of pro-inflammatory mediators such as arachidonic acid derivatives. This inhibitory effect has been linked to the compound's potential as an anti-inflammatory agent, which could have implications in the treatment of chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. The study also demonstrated that Diphenylmethyl 4-methylbenzene-1-sulfy exhibits selectivity for certain isoforms of PLA2, suggesting its potential as a targeted therapeutic agent.

Additionally, Diphenylmethyl 4-methylbenzene-1-sulfonate has shown promise in the context of neurodegenerative disorders. A 2024 study in Neurochemical Research reported that this compound can modulate the activity of the enzyme acetylcholinesterase (AChE), which is implicated in the pathogenesis of Alzheimer's disease. The study revealed that Diphenylmethyl 4-methylbenzene-1-sulfonate exerts its effect by interacting with the active site of AChE, thereby inhibiting the enzyme's ability to break down acetylcholine, a neurotransmitter critical for cognitive function. This finding has sparked interest in exploring its potential as a therapeutic agent for neurodegenerative conditions.

From a synthetic perspective, the preparation of Diphenylmethyl 4-methylbenzene-1-sulfonate involves a multi-step process that typically begins with the sulfonation of 4-methylbenzene using a strong acid such as sulfuric acid. The resulting sulfonate intermediate is then coupled with a diphenylmethyl group through a nucleophilic substitution reaction. This synthetic route has been optimized in recent years to improve yield and purity, with advancements in catalytic methods and reaction conditions playing a crucial role. A 2023 paper in Organic Synthesis described the use of microwave-assisted synthesis to enhance the efficiency of this process, reducing reaction time by up to 50% while maintaining high stereochemical control.

Recent advances in computational chemistry have also contributed to the understanding of Diphenylmethyl 4-methylbenzene-1-sulfonate's molecular interactions. Molecular docking studies conducted in 2023 have provided insights into the compound's binding affinity for various protein targets, including inflammatory cytokine receptors and ion channels. These computational models have been validated by experimental data, demonstrating the compound's potential as a lead molecule for drug development. The integration of machine learning algorithms with traditional chemical modeling techniques has further accelerated the discovery of novel applications for this compound.

Despite its promising properties, the use of Diphenylmethyl 4-methylbenzene-1-sulfonate in therapeutic applications remains in the preclinical stage. Ongoing research is focused on optimizing its pharmacokinetic profile, including its solubility, metabolic stability, and bioavailability. A 2024 review in Drug Discovery Today highlighted the importance of prodrug strategies to enhance the compound's therapeutic potential while minimizing potential side effects. These efforts are critical for translating the compound's in vitro and in vivo findings into clinical applications.

Furthermore, the environmental impact of Diphenylmethyl 4-methylbenzene-1-sulfonate is an area of growing interest. While its potential therapeutic applications are promising, researchers are also investigating its behavior in natural ecosystems. A 2023 study in Environmental Science & Technology reported that the compound exhibits low toxicity to aquatic organisms, suggesting that its environmental footprint may be relatively minimal compared to other pharmaceutical compounds. This finding is important for the sustainable development of new therapeutic agents.

In conclusion, Diphenylmethyl 4-methylbenzene-1-sulfonate represents a valuable compound with significant potential in the field of biomedical research. Its unique chemical structure and diverse pharmacological properties have been the focus of numerous studies, revealing its potential applications in the treatment of inflammatory diseases, neurodegenerative disorders, and other conditions. While further research is needed to fully realize its therapeutic potential, the ongoing advancements in synthetic methods, computational modeling, and environmental analysis are paving the way for its future development as a novel therapeutic agent.

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